molecular formula C8H18BrNO2 B041356 Methacholine bromide CAS No. 333-31-3

Methacholine bromide

Cat. No. B041356
CAS RN: 333-31-3
M. Wt: 240.14 g/mol
InChI Key: MMVPLEUBMWUYIB-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of methacholine bromide-related compounds involves various chemical reactions. For instance, the synthesis of poly N-(p-bromophenyl)-2-methacrylamide-Co-N-vinyl-2-pyrrolidone copolymers from methacrylamide monomer N-(p-bromophenyl)-2-methacrylamide (PBPMA) showcases the involvement of bromine in the formation of complex polymers. This process uses methacryloyl chloride and p-bromoaniline in the presence of triethylamine, underlining the chemical reactivity of bromide-containing compounds in polymer synthesis (Thirumoolan et al., 2016).

Molecular Structure Analysis

The molecular structure of methacholine bromide and related compounds can be elucidated using techniques such as FT-IR, 1H NMR, and 13C NMR spectroscopy. These methods provide detailed insights into the molecular architecture, including the arrangement of bromine atoms and the overall geometry of the compound. This analysis is crucial for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

Methacholine bromide participates in various chemical reactions, reflecting its versatile chemical properties. For instance, the synthesis of cationic poly(N-[3-hexyldimethyl-aminopropyl] methacrylamide bromide) demonstrates the compound's ability to form water-soluble polymers with specific solubility, viscosity, and conductivity characteristics. Such reactions highlight the compound's role in creating materials with tailored physical and chemical properties (Chaibi et al., 2016).

Physical Properties Analysis

The physical properties of methacholine bromide, such as solubility, thermal stability, and viscoelastic behavior, are crucial for its application in various scientific fields. The solubility in different solvents and the thermal behavior can be assessed using thermogravimetric analysis, revealing the compound's stability under varying temperatures and its interaction with solvents.

Chemical Properties Analysis

Methacholine bromide's chemical properties, including its reactivity with other compounds and its role in catalysis or as a reactant in synthesis reactions, are of significant interest. Studies have explored its use in bromination reactions and its effectiveness as a component in complex chemical syntheses, demonstrating its versatility and importance in organic chemistry (Saikia et al., 2016).

Scientific Research Applications

Research on Bronchoconstriction and Asthma

Methacholine bromide's primary application in scientific research relates to its role in inducing bronchoconstriction for the assessment of airway responsiveness, particularly in asthma research. For instance, studies have shown that inhaled anticholinergic drugs, including methacholine bromide, are effective in treating chronic obstructive pulmonary diseases (COPD), acute asthma, and some cases of nocturnal asthma (O'Connor, Towse, & Barnes, 1996). Additionally, methacholine challenge testing has been used as a diagnostic and research tool to understand asthma pathophysiology and to assess the efficacy of novel therapeutics (Davis & Cockcroft, 2012).

Application in Nasal Secretion Research

Research has also focused on methacholine bromide's effect on nasal secretions. For example, studies have evaluated the efficacy of ipratropium bromide in reducing methacholine-induced nasal secretions in subjects with perennial rhinitis (Baroody et al., 1992). These studies help understand the treatment options for rhinorrhea in conditions like perennial rhinitis.

Understanding COPD Progression

Methacholine reactivity has been studied for its predictive value in the progression of airway obstruction in smokers with early COPD. For example, a study found that methacholine reactivity is an important predictor of the progression of airway obstruction, independent of the baseline level of obstruction (Tashkin et al., 1996).

Safety And Hazards

Methacholine carries a risk of severe bronchoconstriction, especially in patients with pre-existing reduced pulmonary function, clinically apparent asthma or wheezing, or other health conditions such as uncontrolled hypertension, aortic aneurysm, or history of myocardial infarction or stroke . It is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

Future Directions

Methacholine is widely used both in clinical and research settings to measure direct airway responsiveness . The future directions of Methacholine bromide are not fully detailed in the available sources .

properties

IUPAC Name

2-acetyloxypropyl(trimethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NO2.BrH/c1-7(11-8(2)10)6-9(3,4)5;/h7H,6H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVPLEUBMWUYIB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[N+](C)(C)C)OC(=O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883364
Record name 1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methacholine bromide

CAS RN

333-31-3
Record name Methacholine bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methacholine bromide [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methacholine bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.794
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHACHOLINE BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M73AI9718D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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